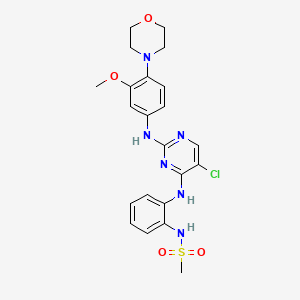
Aqim-I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aqim-I is a small molecule compound with the chemical formula C17H13IN2O2 and a molecular weight of 404.2 g/mol . It is known for its role as an inhibitor of survivin, a protein that inhibits apoptosis (programmed cell death) and is overexpressed in many cancers . This compound has shown promising results in inhibiting the growth of non-small cell lung cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aqim-I involves the formation of a 4,11-dioxo-4,11-dihydro-1H-anthra[2,3-d]imidazol-3-ium core structure . The synthetic route typically includes the following steps:
Formation of the Anthraquinone Core: The initial step involves the synthesis of the anthraquinone core through a Friedel-Crafts acylation reaction.
Imidazole Ring Formation: The anthraquinone core is then reacted with an imidazole derivative under acidic conditions to form the imidazolium ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:
Reaction Temperature: Maintaining an optimal temperature to ensure complete reaction and minimize side products.
Catalysts: Using appropriate catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Aqim-I undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Aqim-I has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical reactions.
Biology: Studied for its role in inhibiting survivin and inducing apoptosis in cancer cells.
Medicine: Investigated as a potential therapeutic agent for treating cancers, particularly non-small cell lung cancer.
Industry: Utilized in the development of new drugs and as a tool in biochemical research.
Mechanism of Action
Aqim-I exerts its effects by inhibiting the expression of survivin, a protein that prevents apoptosis. The compound induces the production of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest, and apoptosis . This compound specifically targets the interleukin enhancer binding factor 3 (ILF3) and nuclear factor 110 (NF110) pathways, which are involved in the regulation of survivin expression .
Comparison with Similar Compounds
Similar Compounds
- Piragliatin
- MK-0941
- AZD1656
- Globalagliatin
- AMG-3969
Uniqueness
Aqim-I is unique due to its high selectivity and potency in inhibiting survivin expression. It has shown remarkable efficacy in inhibiting non-small cell lung cancer cells with an IC50 value of 9 nM, which is significantly lower than many other survivin inhibitors . Additionally, this compound has demonstrated more than 700-fold selectivity against human normal cells, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C17H13IN2O2 |
|---|---|
Molecular Weight |
404.20 g/mol |
IUPAC Name |
1,3-dimethylnaphtho[2,3-f]benzimidazol-3-ium-4,11-dione;iodide |
InChI |
InChI=1S/C17H13N2O2.HI/c1-18-9-19(2)15-14(18)16(20)12-7-10-5-3-4-6-11(10)8-13(12)17(15)21;/h3-9H,1-2H3;1H/q+1;/p-1 |
InChI Key |
LBSPLTAVJDMKOH-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


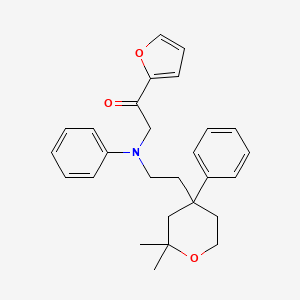
![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)
![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)


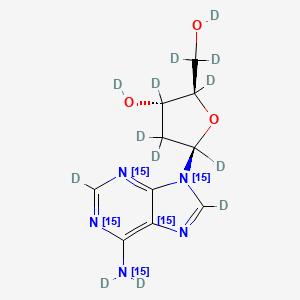
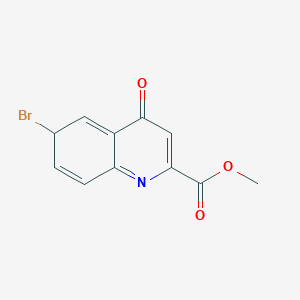

![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)
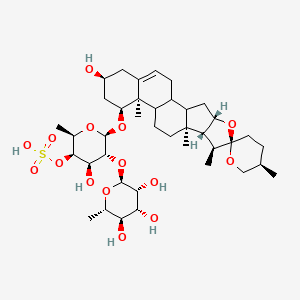
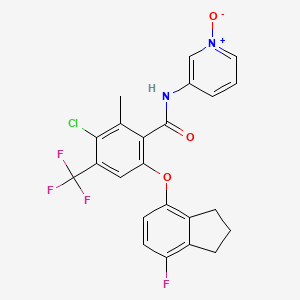
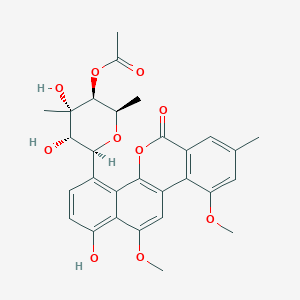
![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
